molecular formula C18H13P B170142 5-Phenyl-5h-benzo[b]phosphindole CAS No. 1088-00-2

5-Phenyl-5h-benzo[b]phosphindole

Cat. No. B170142
CAS RN: 1088-00-2
M. Wt: 260.3 g/mol
InChI Key: DNPJAMMRVRYLOB-UHFFFAOYSA-N
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Description

5-Phenyl-5H-benzo[b]phosphindole is an organic phosphorus compound . It has a molecular formula of C18H13P . The compound has a certain application value and is mainly used as a catalyst in organic synthesis reactions .


Synthesis Analysis

The compound can be used in organic synthesis for the introduction of the Phosphindole group . It participates in various reactions, including the formation of carbon-carbon bonds, hydrogenation, and addition reactions, to synthesize complex organic molecules .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-5H-benzo[b]phosphindole is characterized by a molecular formula of C18H13P . The average mass of the molecule is 260.270 Da, and the monoisotopic mass is 260.075500 Da .


Chemical Reactions Analysis

5-Phenyl-5H-benzo[b]phosphindole is used as a catalyst in organic synthesis reactions . It can participate in various reactions, including the formation of carbon-carbon bonds, hydrogenation, and addition reactions, to synthesize complex organic molecules .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 510.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 75.2±3.0 kJ/mol and a flash point of 262.5±22.6 °C . The index of refraction is 1.670, and the molar refractivity is 80.9±0.4 cm3 .

Scientific Research Applications

Chemical Transformation and Synthesis

5-Phenyl-5H-benzo[b]phosphindole is a compound that has garnered interest in the field of chemical synthesis. A study demonstrated the transformation of triphenylphosphine oxide to reactive organophosphorus intermediates, including sodium 5H-benzo[b]phosphindol-5-olate, a derivative of 5-Phenyl-5H-benzo[b]phosphindole. This conversion paves the way for producing functional organophosphorus compounds that are industrially significant yet challenging to prepare, thus potentially revolutionizing the utility of phosphine oxide waste (Zhang et al., 2020).

Material Science and Spectral Properties

The spectral properties and structural characteristics of 5-phenyl-5H-benzo[b]phosphindole derivatives have been thoroughly investigated, highlighting their potential as functional materials. For instance, the introduction of various π-conjugated groups to 5-phenyl-5H-benzo[b]phosphindole 5-oxide has revealed insightful relationships between structures and properties, particularly in the context of fluorescence and UV–vis spectra. These findings underscore the compound's potential in the development of new materials with tunable properties (Chi et al., 2021).

Photoluminescence and Electrochemical Properties

Further research into derivatives of 5-phenyl-5H-benzo[b]phosphindole, such as DBPPS-TPA and DBPPSe-TPA, has shed light on their photoluminescence and electrochemical redox properties. These studies are crucial for understanding the systematic variation in optical properties based on different chalcogenide atoms, thereby contributing to the field of photoscience and the development of materials with tailored electron-donating characteristics (Iijima et al., 2014).

Safety And Hazards

The safety and toxicity information of 5-Phenyl-5H-benzo[b]phosphindole is rarely reported . As an organic phosphorus compound, it may have certain acute and chronic toxicity . During operation, appropriate safety measures should be taken, including wearing appropriate protective clothing, gloves, and glasses, and operating in a well-ventilated environment .

Future Directions

The properties of phosphole-based π-conjugated compounds like 5-Phenyl-5H-benzo[b]phosphindole can be well tuned via simple chemical modification . The work described in the literature suggests that dibenzophospholes should also be investigated more intensively as single materials, as well as in structural combinations with other π-extended conjugated aromatic and heteroaromatic systems containing phosphorus, nitrogen, silicon or sulfur atoms .

properties

IUPAC Name

5-phenylbenzo[b]phosphindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPJAMMRVRYLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293103
Record name 5-phenyl-5h-benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-5h-benzo[b]phosphindole

CAS RN

1088-00-2
Record name NSC87219
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Record name 5-phenyl-5h-benzo[b]phosphindole
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Record name 5-Phenyl-5H-benzo[b]phosphindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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